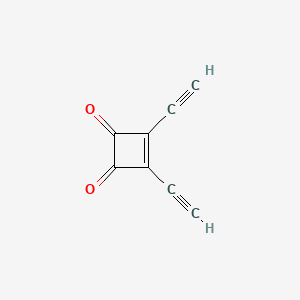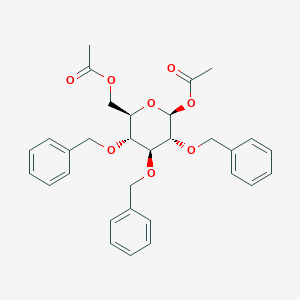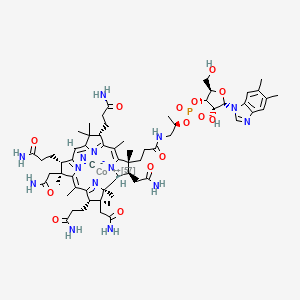
Vitamin B12-57Co
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitamin B12, also known as cobalamin, is a water-soluble vitamin that plays a crucial role in the normal functioning of the brain and nervous system, as well as in the formation of red blood cells. The compound “Vitamin B12-57Co” refers to Vitamin B12 labeled with the radioactive isotope Cobalt-57. This labeled compound is often used in scientific research and medical diagnostics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Vitamin B12-57Co involves the incorporation of the radioactive isotope Cobalt-57 into the cobalamin molecule. This process typically requires specialized facilities and equipment to handle radioactive materials safely. The synthesis involves the following steps:
Isolation of Cobalt-57: Cobalt-57 is produced in a nuclear reactor or cyclotron.
Incorporation into Cobalamin: The isolated Cobalt-57 is then incorporated into the cobalamin molecule through a series of chemical reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle radioactive materials. The production process involves:
Production of Cobalt-57: Using nuclear reactors or cyclotrons.
Chemical Synthesis: Incorporating Cobalt-57 into the cobalamin molecule.
Purification: Ensuring the final product is free from impurities and safe for use in research and diagnostics.
Analyse Des Réactions Chimiques
Types of Reactions
Vitamin B12-57Co can undergo various chemical reactions, including:
Oxidation: The cobalt center in Vitamin B12 can be oxidized, changing its oxidation state.
Reduction: The cobalt center can also be reduced, reverting to a lower oxidation state.
Substitution: Ligands attached to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various ligands that can replace existing ligands on the cobalt center.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of oxidized cobalamin derivatives.
Reduction: Can result in reduced cobalamin derivatives.
Substitution: Can produce cobalamin derivatives with different ligands attached to the cobalt center.
Applications De Recherche Scientifique
Vitamin B12-57Co has several scientific research applications, including:
Medical Diagnostics: Used in diagnostic tests to measure Vitamin B12 absorption and metabolism in the body.
Biological Research: Helps in studying the role of Vitamin B12 in various biological processes.
Chemistry: Used as a tracer to study the behavior of cobalamin in chemical reactions.
Industry: Employed in the development of new diagnostic tools and techniques.
Mécanisme D'action
The mechanism of action of Vitamin B12-57Co involves its role as a cofactor in various enzymatic reactions. The cobalt center in the molecule is crucial for its biological activity. The molecular targets and pathways involved include:
Methionine Synthase: Vitamin B12 acts as a cofactor for this enzyme, which is involved in the synthesis of methionine from homocysteine.
Methylmalonyl-CoA Mutase: Vitamin B12 is also a cofactor for this enzyme, which converts methylmalonyl-CoA to succinyl-CoA.
Comparaison Avec Des Composés Similaires
Vitamin B12-57Co can be compared with other similar compounds, such as:
Vitamin B12-58Co: Another radioactive isotope of cobalamin used in research.
Vitamin B12-60Co: Yet another radioactive isotope with different properties.
Non-radioactive Vitamin B12: The standard form of Vitamin B12 used in dietary supplements and medical treatments.
Uniqueness
The uniqueness of this compound lies in its radioactive properties, which make it valuable for research and diagnostic purposes. Its ability to act as a tracer allows scientists to study the behavior and metabolism of Vitamin B12 in the body.
Propriétés
Formule moléculaire |
C63H88CoN14O14P- |
|---|---|
Poids moléculaire |
1353.4 g/mol |
Nom IUPAC |
cobalt-57(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1/i;;1-2 |
Clé InChI |
AGVAZMGAQJOSFJ-JNKNADAWSA-L |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[57Co+2] |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
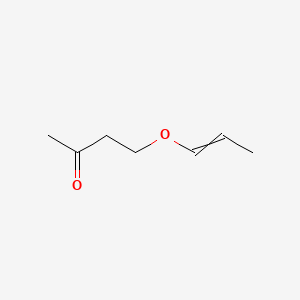
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
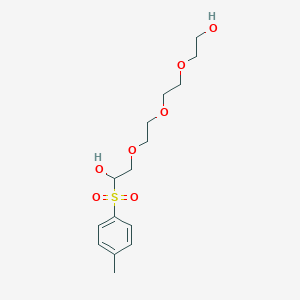
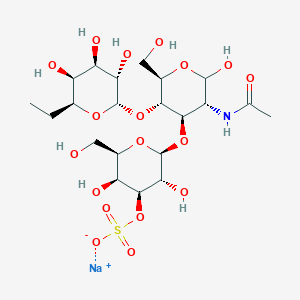
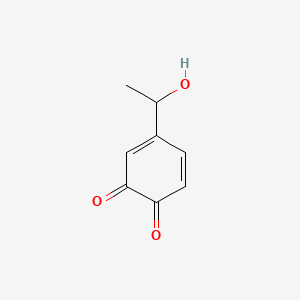
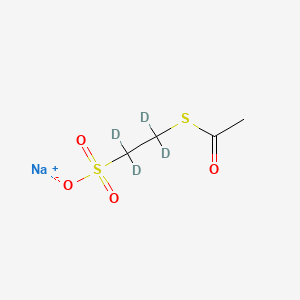
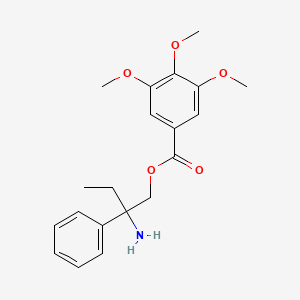
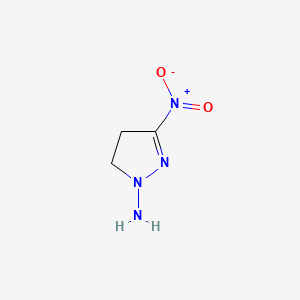
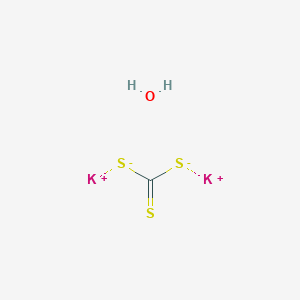
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
